Ph-PEG3

Beschreibung

Molecular Architecture and Isomeric Forms

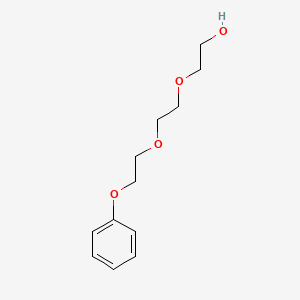

Triethylene glycol monophenyl ether possesses the molecular formula C₁₂H₁₈O₄ with a molecular weight of 226.27 grams per mole, establishing it as a medium-sized organic compound within the glycol ether classification. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(2-phenoxyethoxy)ethoxy]ethanol, which precisely describes the sequential arrangement of ethoxy groups terminating in a phenyl ether linkage. The molecular structure features a linear chain of three ethylene glycol units, where the terminal hydroxyl group provides hydrogen bonding capability while the phenyl ether terminus contributes hydrophobic character to the overall molecular architecture.

The canonical Simplified Molecular Input Line Entry System representation of the compound is C1=CC=C(C=C1)OCCOCCOCCO, which illustrates the connectivity pattern between the aromatic ring and the polyether chain. This structural arrangement creates a amphiphilic molecule with distinct hydrophilic and hydrophobic regions, contributing to its unique solvent properties. The International Chemical Identifier key IDHKBOHEOJFNNS-UHFFFAOYSA-N provides a unique computational identifier for this specific molecular structure.

Conformational analysis reveals that triethylene glycol monophenyl ether can exist in multiple rotational isomeric forms due to the presence of flexible ethylene oxide linkages within the molecular backbone. The ethylene oxide segments can adopt various conformational states, including gauche and trans arrangements around the carbon-carbon and carbon-oxygen bonds. These conformational possibilities significantly influence the compound's physical properties and molecular interactions in different phases and environmental conditions.

Crystallographic Analysis and Conformational Studies

Comprehensive conformational studies of triethylene glycol monophenyl ether have revealed complex molecular behavior that varies significantly between liquid and solid phases. In the liquid state, the compound predominantly adopts conformations where the ethylene oxide groups exist in gauche arrangements, contributing to the overall molecular flexibility and dynamic behavior observed in solution studies. This conformational preference in the liquid phase directly influences the compound's solvent properties and intermolecular interaction patterns.

During phase transitions from liquid to solid state, triethylene glycol monophenyl ether undergoes significant conformational reorganization. Crystallographic analysis indicates that in the solid phase, the molecule adopts more ordered conformational arrangements, with some ethylene oxide segments transitioning to trans conformations to optimize crystal packing efficiency. These conformational changes are accompanied by distinct spectroscopic signatures that can be monitored through temperature-dependent infrared spectroscopy studies.

The conformational behavior of the triethylene glycol chain segment follows patterns similar to those observed in related polyethylene glycol compounds, where the terminal groups influence the overall chain conformation. The presence of the phenyl ring at one terminus creates an asymmetric molecular environment that affects the conformational distribution along the entire polyether chain. This asymmetry contributes to the compound's unique physical properties compared to symmetrical polyether compounds.

Temperature-dependent conformational studies demonstrate that triethylene glycol monophenyl ether exhibits conformational flexibility that is sensitive to thermal energy changes. As temperature decreases, the molecule tends to adopt more extended conformations in the solid state, while elevated temperatures promote conformational mobility and increased population of gauche conformers in the liquid phase.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopic analysis of triethylene glycol monophenyl ether reveals characteristic absorption bands that provide detailed information about molecular structure and intermolecular interactions. The hydroxyl stretching region exhibits complex behavior due to hydrogen bonding interactions, with the primary hydroxyl group showing absorption characteristics that vary with concentration and temperature conditions. These hydroxyl stretching vibrations occur in the typical range for primary alcohols but show additional complexity due to intramolecular and intermolecular hydrogen bonding interactions.

The carbon-hydrogen stretching and bending modes provide important structural information, particularly in the methylene rocking region where bands at 927-934, 889, 900, and 862 inverse centimeters have been identified as diagnostic for conformational analysis. These methylene rocking modes serve as sensitive probes for determining the conformational state of the ethylene oxide segments within the molecule. The intensity and frequency variations of these bands during liquid-solid phase transitions provide direct evidence for conformational changes occurring in the polyether chain.

Carbon-oxygen stretching vibrations in the infrared spectrum reveal the complex ether linkage environment within the molecule. The multiple ether groups create a characteristic fingerprint region that distinguishes triethylene glycol monophenyl ether from shorter or longer chain analogs. The aromatic carbon-carbon stretching modes from the phenyl ring provide additional structural confirmation and remain relatively invariant across different phases and conformational states.

Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the dynamic behavior of the ethylene oxide chain segments. The methylene proton environments show chemical shift patterns characteristic of ether linkages, while the aromatic proton signals from the phenyl ring remain distinct and well-resolved. Mass spectrometric analysis confirms the molecular ion at mass-to-charge ratio 226, corresponding to the expected molecular weight, with characteristic fragmentation patterns involving loss of ethylene oxide units and phenoxy groups.

Thermochemical Properties and Phase Behavior

The thermochemical properties of triethylene glycol monophenyl ether reflect its unique molecular architecture and intermolecular interaction patterns. The compound exhibits a boiling point of 351.9 degrees Celsius at 760 millimeters of mercury pressure, indicating strong intermolecular forces that require substantial thermal energy for vaporization. This elevated boiling point compared to shorter chain glycol ethers demonstrates the cumulative effect of increased molecular weight and enhanced van der Waals interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 226.27 g/mol | |

| Boiling Point | 351.9°C at 760 mmHg | |

| Density | 1.097 g/cm³ | |

| Flash Point | 166.6°C | |

| Refractive Index | 1.504 |

The density of triethylene glycol monophenyl ether at standard conditions is 1.097 grams per cubic centimeter, reflecting the compact molecular packing achieved through intermolecular hydrogen bonding and van der Waals interactions. This density value places the compound in the typical range for polyether compounds but shows the influence of the aromatic phenyl group on overall molecular packing efficiency.

Flash point measurements indicate that triethylene glycol monophenyl ether has a flash point of 166.6 degrees Celsius, demonstrating relatively low volatility and thermal stability under normal handling conditions. This flash point value reflects the compound's resistance to vapor formation at moderate temperatures, making it suitable for applications requiring thermal stability.

The refractive index of 1.504 provides information about the electronic polarizability of the molecule and its interaction with electromagnetic radiation. This optical property reflects the combined contributions of the aromatic phenyl ring and the polyether chain segments to the overall molecular polarizability. The phase behavior of triethylene glycol monophenyl ether shows typical liquid characteristics across a broad temperature range, with conformational transitions occurring during solidification processes as evidenced by spectroscopic studies.

Eigenschaften

IUPAC Name |

2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKBOHEOJFNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222353 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-16-2 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Reaction of Phenol with Ethylene Oxide

This method involves the following steps:

Reactants : Phenol and ethylene oxide are the key reactants.

Catalyst : A base catalyst, often sodium hydroxide or potassium hydroxide, is employed to facilitate the reaction.

Conditions : The reaction is conducted at elevated temperatures (around 100-150 °C) and pressures to ensure complete conversion of reactants into products.

-

- Phenol reacts with ethylene oxide to form 2-phenoxyethanol.

- The intermediate undergoes further ethoxylation with additional ethylene oxide to yield triethylene glycol monophenyl ether.

Ethoxylation Process

This method elaborates on the ethoxylation of phenolic compounds:

Initial Reaction : The initial step involves the formation of 2-phenoxyethanol from phenol and ethylene oxide.

Further Ethoxylation : The 2-phenoxyethanol can be further reacted with ethylene oxide in a continuous reactor setup, where conditions such as temperature and pressure can be finely controlled for optimal yield.

Industrial Considerations : In industrial applications, continuous reactors are preferred for their efficiency and ability to maintain steady-state conditions, which enhances product yield and purity.

A comparative analysis of the two primary methods reveals distinct advantages and drawbacks:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Reaction | Simplicity in setup; fewer steps | Limited control over product purity |

| Ethoxylation Process | Higher control over reaction parameters; better yields | More complex setup; requires continuous operation |

The yield of triethylene glycol monophenyl ether can vary significantly based on the chosen method:

Direct Reaction Yield : Typically around 70-80%, depending on reaction conditions and purity of reactants.

Ethoxylation Yield : Can reach up to 90% in optimized industrial processes due to better control over reaction conditions.

The preparation of triethylene glycol monophenyl ether can be effectively achieved through either direct reaction with ethylene oxide or by utilizing an ethoxylation process involving intermediate compounds. Each method presents unique advantages that can be leveraged based on specific industrial needs or laboratory settings. The choice between these methods will depend on factors such as desired yield, purity requirements, and available equipment.

Analyse Chemischer Reaktionen

Types of Reactions: Triethylene glycol monophenyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of phenoxyacetic acid.

Reduction: Formation of phenoxyethanol.

Substitution: Formation of various substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Solvent in Organic Synthesis: Triethylene glycol monophenyl ether is widely used as a solvent in organic reactions due to its ability to dissolve various organic compounds effectively. It facilitates reactions that require high boiling solvents, making it suitable for high-temperature processes.

- Intermediate Production: It serves as an intermediate in the synthesis of other chemical compounds, enhancing its utility in chemical manufacturing.

2. Biology

- Biological Assays: The compound is utilized as a solvent for biological assays and in the preparation of biological samples. Its properties help in maintaining the stability of sensitive biological materials.

- Drug Delivery Systems: Due to its ability to enhance cell permeability, triethylene glycol monophenyl ether is explored for use in drug delivery systems, enabling more effective therapeutic outcomes.

3. Medicine

- Pharmaceutical Formulations: It acts as a solvent and preservative in pharmaceutical formulations, ensuring the stability and efficacy of active ingredients.

- Vaccines: The compound is employed in vaccine formulations where it helps maintain the integrity of the active components.

4. Industrial Applications

- Paints and Coatings: Its excellent solvent properties make it ideal for use in paints and coatings, providing good flow and leveling characteristics.

- Cleaning Agents: Triethylene glycol monophenyl ether is used in cleaning products due to its ability to dissolve oils and greases effectively.

- Textile Processing: In textile applications, it functions as a softener and plasticizer, improving the texture and durability of fabrics.

Case Studies

Case Study 1: Use in Pharmaceutical Formulations

A study published in The Journal of Pharmaceutical Sciences demonstrated that triethylene glycol monophenyl ether enhances the solubility of poorly soluble drugs. The research highlighted its role in improving bioavailability when used as a solvent in oral formulations.

Case Study 2: Application in Vaccine Stabilization

Research conducted by the National Institutes of Health indicated that triethylene glycol monophenyl ether can stabilize vaccine formulations by preventing degradation of active components during storage. This property was particularly beneficial for vaccines requiring long shelf lives.

Wirkmechanismus

The mechanism of action of triethylene glycol monophenyl ether involves its ability to act as a solvent and facilitate the dissolution of various compounds. It interacts with molecular targets by forming hydrogen bonds and van der Waals interactions, which help in the solubilization of hydrophobic compounds. In biological systems, it can disrupt cell membranes and enhance the permeability of cells, making it useful in drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Notes:

- EO Chain Length : Triethylene glycol ethers (3 EO units) exhibit higher hydrophilicity and lower volatility compared to ethylene glycol ethers (1 EO unit). This reduces acute toxicity but may increase persistence in aquatic environments .

- Substituent Effects : Aromatic groups (e.g., phenyl in EGPE) enhance solvent strength for resins and reduce reproductive toxicity compared to short-chain alkyl groups (e.g., methyl in EGME) .

Toxicological Profiles

Key Findings :

- TEGME caused developmental defects in Drosophila but is considered less toxic than EGME due to its longer EO chain .

- Ethylene glycol ethers with short alkyl chains (e.g., EGME, EGEE) are associated with hematotoxicity and reproductive harm, leading to regulatory restrictions .

Industrial and Environmental Performance

Biologische Aktivität

Triethylene glycol monophenyl ether (EGPhE) is an organic compound belonging to the glycol ether family, primarily utilized in various industrial and cosmetic applications. Its biological activity is a subject of interest due to its potential toxicity and pharmacological properties. This article explores the biological activity of EGPhE, focusing on its toxicity, metabolic pathways, and applications in dermatology and biocides.

- Chemical Formula : CHO

- CAS Number : 122-99-6

- Appearance : Colorless, slightly viscous liquid with a faint pleasant odor.

- Solubility : Low water solubility; soluble in organic solvents.

Acute and Chronic Toxicity

EGPhE has been reported to exhibit various toxic effects, particularly on the bone marrow and reproductive system. Studies indicate that exposure to high concentrations can lead to:

- Granulocytopenia : A decrease in white blood cells, increasing the risk of infections.

- Macrocytic Anemia : An increase in the size of red blood cells, which can lead to fatigue and weakness.

- Oligospermia and Azoospermia : Reduced sperm count and absence of sperm in semen, respectively .

Developmental and Reproductive Toxicity

Research has highlighted the reproductive toxicity of EGPhE, particularly its effects on testicular function. In animal studies:

- Testicular Atrophy : Significant reduction in testicular size was observed in male rats exposed to EGPhE.

- Embryotoxic Effects : Studies involving exposure during pregnancy indicated potential teratogenic effects, leading to developmental abnormalities in offspring .

Metabolism and Biochemical Pathways

EGPhE undergoes metabolic conversion primarily through oxidative pathways. The major metabolic pathway involves the conversion into methoxyacetic acid (MAA), a compound known for its reproductive toxicity. This conversion is facilitated by enzymes such as alcohol dehydrogenase .

Key Metabolites

| Metabolite | Biological Activity |

|---|---|

| Methoxyacetic Acid | Reproductive toxicant |

| Ethylene Glycol Monoether | Minimal observed toxicity |

Industrial Use

EGPhE is widely used as a solvent in various industrial applications due to its effective emulsifying properties. It serves as a component in:

- Cosmetics : Used in skin creams and sunscreens for its preservative qualities.

- Textiles : Acts as a softener and plasticizer in textile processing .

Biocidal Properties

The compound has shown efficacy as a biocide, particularly in disinfectants and preservatives. It demonstrates antimicrobial activity against bacteria and fungi, making it suitable for use in personal care products and vaccines .

Case Studies

-

Toxicological Study on Reproductive Effects :

- A study involving male rats exposed to varying doses of EGPhE showed dose-dependent testicular atrophy and alterations in sperm parameters. The findings indicated significant risks associated with occupational exposure.

- Dermatological Safety Assessment :

Q & A

Q. What are the key physicochemical properties of triethylene glycol monophenyl ether critical for experimental design?

Triethylene glycol monophenyl ether (CAS 122-99-6) has a boiling point of 247°C, melting point of 11–13°C, and density of 1.102 g/mL at 25°C . Its solubility in water is 10 g/L at 23°C, but its hydrophobic phenyl group reduces miscibility in polar solvents compared to smaller glycol ethers. The SMILES string (OCCOc1ccccc1) and InChI key provide structural verification for computational modeling . These properties guide solvent selection, reaction temperature optimization, and phase-separation studies.

Q. How can researchers safely handle triethylene glycol monophenyl ether in laboratory settings?

The compound is classified under Acute Toxicity Category 4 (oral) and causes eye damage (Category 1). Use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation (respiratory system target organ) and skin contact. Storage should be in airtight containers away from oxidizers. Safety protocols align with ethylene glycol monophenyl ether guidelines, emphasizing ventilation and PPE .

Q. What methodologies are recommended for characterizing purity and structural integrity?

Gas chromatography-mass spectrometry (GC-MS) using columns like Rxi-1301Sil MS is effective for detecting impurities (e.g., diethylene glycol phenyl ether). Retention time for ethylene glycol phenyl ether (EGPhE) is ~7.24 minutes under optimized conditions . Nuclear magnetic resonance (NMR) can confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and ethylene oxide backbone (δ 3.4–3.8 ppm).

Advanced Research Questions

Q. How do solubility contradictions between triethylene glycol monophenyl ether and similar glycol ethers impact formulation studies?

While lower glycol ethers (e.g., ethylene glycol monomethyl ether) are fully water-miscible, triethylene glycol monophenyl ether’s solubility is limited (10 g/L) due to its phenyl group . This necessitates surfactants or co-solvents (e.g., ethanol) in emulsions. Conflicting solubility data may arise from batch-specific impurities; thus, HPLC purity checks (>99%) are advised before application in polymer synthesis or drug delivery systems .

Q. What analytical strategies resolve discrepancies in toxicological data for this compound?

While triethylene glycol monophenyl ether lacks direct carcinogenicity data, its structural analog ethylene glycol monomethyl ether is linked to reproductive toxicity . Researchers must differentiate toxicity mechanisms using in vitro assays (e.g., Ames test for mutagenicity) and cross-validate with in vivo models. Conflicting results may stem from metabolite variability (e.g., phenyl vs. methyl group oxidation) .

Q. How can computational modeling optimize its application in material science?

Molecular dynamics simulations using the InChI key (QCDWFXQBSFUVSP-UHFFFAOYSA-N) predict interactions with polymers like poly(ethylene glycol) (PEG). The phenyl group enhances hydrophobicity, improving compatibility with polystyrene blends. Experimental validation via differential scanning calorimetry (DSC) can measure glass transition temperature (Tg) shifts in composite materials .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.